2-Chloro-5-(ethoxymethyl)pyridine
Overview
Description
2-Chloro-5-(ethoxymethyl)pyridine is an organic compound with the molecular formula C8H10ClNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(ethoxymethyl)pyridine typically involves the chlorination of 2-methoxy-5-methoxymethyl-pyridine. This reaction is carried out using phosphorus oxychloride and phosphorus (V) chloride as chlorinating agents. The reaction is performed under cooling conditions, usually in an ice bath, to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(ethoxymethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The ethoxymethyl group can be oxidized to form different functional groups.
Reduction: The pyridine ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 2-alkoxy-5-(ethoxymethyl)pyridine.
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Reduced pyridine derivatives are formed.
Scientific Research Applications
2-Chloro-5-(ethoxymethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of pyridine derivatives on biological systems.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(ethoxymethyl)pyridine involves its interaction with specific molecular targets. The chlorine atom and the ethoxymethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylpyridine
- 2-Chloro-5-(chloromethyl)pyridine
- 2-Chloro-5-methoxypyridine
Uniqueness
2-Chloro-5-(ethoxymethyl)pyridine is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties. This group can influence the compound’s reactivity and its interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-chloro-5-(ethoxymethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFMFXDNNBZACB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597367 | |
Record name | 2-Chloro-5-(ethoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871829-50-4 | |
Record name | 2-Chloro-5-(ethoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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